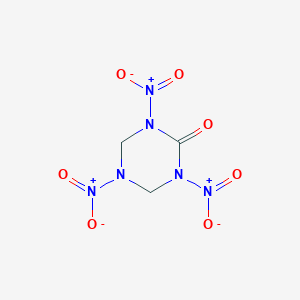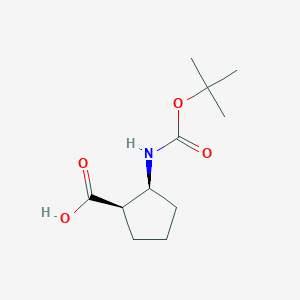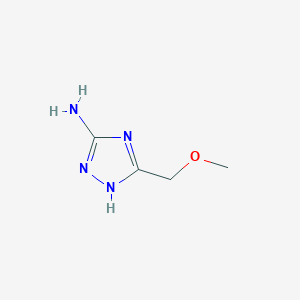
1,3,5-Trinitro-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trinitro-1,3,5-triazinan-2-one is a chemical compound with the molecular formula C3H4N6O7. It is known for its high energy content and is widely used in both industrial and military applications as an explosive . The compound is characterized by its three nitro groups attached to a triazinane ring, making it highly reactive and capable of undergoing rapid and exothermic decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitro-1,3,5-triazinan-2-one can be synthesized through the nitration of 1,3,5-triazinan-2-one. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the safety and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The raw materials, including 1,3,5-triazinan-2-one, nitric acid, and sulfuric acid, are mixed in reactors designed to handle the exothermic nature of the reaction . The product is then purified through crystallization and filtration to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitro-1,3,5-triazinan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides and carbon dioxide.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
1,3,5-Trinitro-1,3,5-triazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrogen-containing heterocyclic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Industry: Widely used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-1,3,5-triazinan-2-one involves the rapid decomposition of the compound upon initiation. The nitro groups undergo homolytic cleavage, leading to the formation of reactive nitrogen and oxygen species . These reactive species further react with the surrounding molecules, resulting in the release of a large amount of energy in the form of heat and gas . The molecular targets include the nitro groups and the triazinane ring, which undergoes ring cleavage during the decomposition process .
Comparison with Similar Compounds
1,3,5-Trinitro-1,3,5-triazinan-2-one can be compared with other similar compounds such as:
1,3,5-Trinitro-1,3,5-triazine: Another high-energy compound with similar explosive properties.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4,6-Trinitro-1,3,5-triazine: A theoretical explosive compound with a similar structure but different reactivity.
The uniqueness of this compound lies in its specific arrangement of nitro groups and its high energy content, making it particularly suitable for use in explosives and propellants .
Properties
IUPAC Name |
1,3,5-trinitro-1,3,5-triazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6O7/c10-3-5(8(13)14)1-4(7(11)12)2-6(3)9(15)16/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBZKFUIBVLJCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448887 |
Source


|
| Record name | 1,3,5-Trinitro-1,3,5-triazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115029-35-1 |
Source


|
| Record name | 1,3,5-Trinitro-1,3,5-triazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)



![3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B169671.png)





![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

